3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and thiophen-2-ylmethylamine. The synthesis may proceed through a series of condensation, cyclization, and oxidation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Shares the 3,4-dimethoxyphenyl group and has been studied for its analgesic activity.
4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one: Contains the thiophen-2-ylmethyl group and has been investigated for its crystal structure and hydrogen bonding.
Uniqueness
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21NO5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H21NO5S/c1-27-21-8-5-15(11-22(21)28-2)18-10-16-6-7-20-19(23(16)30-24(18)26)13-25(14-29-20)12-17-4-3-9-31-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
MBLUSSHKONQICR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CS5)OC2=O)OC |
Origin of Product |
United States |
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